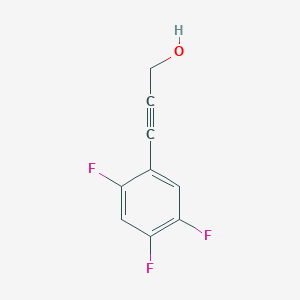
3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol
Cat. No. B8388336
M. Wt: 186.13 g/mol
InChI Key: PVPHPJXBPSNEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05059611
Procedure details


A solution of 3-(2,4,5-trifluorophenyl)prop-2-yn-1-ol (90 mg, 0.48 mmol) in diethyl ether (10 ml) was hydrogenated over 10% palladium on carbon at room temperature for 15 hours. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 10% ethyl ether/hexane. Fractions with Rf of about 0.16 on evaporation gave the title alcohol as a colorless oil.



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]#[C:11][CH2:12][OH:13]>C(OCC)C.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][CH2:11][CH2:12][OH:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
90 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)C#CCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate on evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica using 10% ethyl ether/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Fractions with Rf of about 0.16 on evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)CCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
